REACTION_CXSMILES
|
[O-:1][Mn:2](=[O:5])(=[O:4])=[O:3].[K+:6].[O-:7][S:8]([O-:11])(=[O:10])=[O:9].[Mn+2:12]>>[O:1]=[Mn:2]=[O:3].[O-:5][Mn:2](=[O:4])(=[O:3])=[O:1].[K+:6].[O-:10][S:8]([O-:11])(=[O:9])=[O:7].[Mn+2:12].[OH2:1] |f:0.1,2.3,5.6,7.8.9|
|
Name
|
Alpha-MnO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
stirred in an ultrasonic bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitation
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
WAIT
|
Details
|
The solution along with the precipitate was centrifuged at 9000 rpm for 2 minutes
|
Duration
|
2 min
|
Type
|
WASH
|
Details
|
the precipitate was washed in deionized (“DI”) water
|
Type
|
WAIT
|
Details
|
centrifuged again at 9000 rpm for 2 minutes
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 80° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Finally the resulting dried precipitate powder
|
Type
|
WAIT
|
Details
|
was annealed in air at 200° C. for 12 hours
|
Duration
|
12 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=[Mn]=O
|
Name
|
|
Type
|
product
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 200 mL |
Name
|
|
Type
|
product
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mn+2].O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 200 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-:1][Mn:2](=[O:5])(=[O:4])=[O:3].[K+:6].[O-:7][S:8]([O-:11])(=[O:10])=[O:9].[Mn+2:12]>>[O:1]=[Mn:2]=[O:3].[O-:5][Mn:2](=[O:4])(=[O:3])=[O:1].[K+:6].[O-:10][S:8]([O-:11])(=[O:9])=[O:7].[Mn+2:12].[OH2:1] |f:0.1,2.3,5.6,7.8.9|
|
Name
|
Alpha-MnO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
stirred in an ultrasonic bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitation
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
WAIT
|
Details
|
The solution along with the precipitate was centrifuged at 9000 rpm for 2 minutes
|
Duration
|
2 min
|
Type
|
WASH
|
Details
|
the precipitate was washed in deionized (“DI”) water
|
Type
|
WAIT
|
Details
|
centrifuged again at 9000 rpm for 2 minutes
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 80° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Finally the resulting dried precipitate powder
|
Type
|
WAIT
|
Details
|
was annealed in air at 200° C. for 12 hours
|
Duration
|
12 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=[Mn]=O
|
Name
|
|
Type
|
product
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 200 mL |
Name
|
|
Type
|
product
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mn+2].O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 200 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-:1][Mn:2](=[O:5])(=[O:4])=[O:3].[K+:6].[O-:7][S:8]([O-:11])(=[O:10])=[O:9].[Mn+2:12]>>[O:1]=[Mn:2]=[O:3].[O-:5][Mn:2](=[O:4])(=[O:3])=[O:1].[K+:6].[O-:10][S:8]([O-:11])(=[O:9])=[O:7].[Mn+2:12].[OH2:1] |f:0.1,2.3,5.6,7.8.9|
|
Name
|
Alpha-MnO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
stirred in an ultrasonic bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitation
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
WAIT
|
Details
|
The solution along with the precipitate was centrifuged at 9000 rpm for 2 minutes
|
Duration
|
2 min
|
Type
|
WASH
|
Details
|
the precipitate was washed in deionized (“DI”) water
|
Type
|
WAIT
|
Details
|
centrifuged again at 9000 rpm for 2 minutes
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 80° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Finally the resulting dried precipitate powder
|
Type
|
WAIT
|
Details
|
was annealed in air at 200° C. for 12 hours
|
Duration
|
12 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=[Mn]=O
|
Name
|
|
Type
|
product
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 200 mL |
Name
|
|
Type
|
product
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mn+2].O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 200 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |